2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide belongs to the class of triazolethio acetamide derivatives, characterized by a 1,2,4-triazole core substituted with a thioether-linked acetamide moiety.
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-8-9-13(2)15(10-12)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYMWXJDUWIUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide (CAS Number: 727718-65-2) is a member of the triazole family known for its diverse biological activities. This article explores its molecular characteristics, synthesis, and significant biological activities, particularly its anticancer properties.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 367.47 g/mol. The compound features a triazole ring that is crucial for its biological activity and includes a thioether functional group which enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The method often includes the formation of the triazole ring followed by the introduction of the thioether and acetamide functionalities. Recent advancements in synthetic techniques, such as ultrasound-assisted synthesis, have improved yields and reduced reaction times .
Anticancer Activity
Numerous studies have investigated the anticancer potential of triazole derivatives, including our compound of interest. The following table summarizes key findings on its biological activity against various cancer cell lines:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity. For instance:
- The presence of electron-donating groups like methyl at specific positions enhances anticancer activity.
- The thioether linkage is essential for maintaining the compound's solubility and bioavailability .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to our target exhibited significant cytotoxicity with IC50 values ranging from 9.6 µM to 15 µM, indicating strong potential as anticancer agents .
- Molecular Dynamics Simulations : Simulations revealed that the compound interacts with key proteins involved in apoptosis, suggesting a mechanism where it stabilizes pro-apoptotic factors while inhibiting anti-apoptotic proteins like Bcl-2 .
- Comparative Studies : When compared to standard chemotherapeutics like doxorubicin, compounds in this class showed comparable or superior activity against certain cancer types, highlighting their potential as alternative therapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The table below summarizes key structural analogs and their biological activities:
Impact of Substituents on Activity
Triazole Core Modifications
- 4-Amino group: Enhances hydrogen-bonding capacity, critical for target engagement (e.g., AS111’s COX-2 inhibition) . The target compound’s 4-amino group may similarly stabilize enzyme interactions.
- Pyridinyl (AS111, VUAA1): Introduces basicity and hydrogen-bonding sites, improving affinity for polar targets like COX-2 or calmodulin .
Acetamide Aryl Group
- Fluorobenzyl-benzothiazole (5j) : Combines electronegativity and aromaticity, optimizing anticonvulsant activity via GABAergic or sodium channel modulation .
Mechanistic Insights
- Anti-inflammatory activity : Analogs like AS111 inhibit COX-2 through hydrophobic interactions and π-π stacking with the triazole-pyridinyl system . The target compound’s phenyl group may reduce COX-2 affinity compared to AS111 but retain activity via similar mechanisms.
- Calmodulin modulation: VUAA1’s ethyl and pyridinyl groups enable interaction with calcium-binding proteins, a property less likely in the target compound due to its amino-phenyl core .
Preparation Methods
Reaction Pathway
The triazole-thiol intermediate is synthesized via cyclocondensation of phenylthiosemicarbazide with formic acid under reflux conditions:
$$
\text{Phenylthiosemicarbazide} + \text{HCOOH} \xrightarrow{\Delta} \text{4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol} + \text{H}_2\text{O}
$$
Optimization Parameters
- Solvent: Ethanol (70 mL per 36 mmol substrate).
- Temperature: Reflux at 80°C for 2.5 hours.
- Yield: 68–72% after recrystallization from ethanol.
Synthesis of N-(2,5-Dimethylphenyl)chloroacetamide
Procedure
Chloroacetyl chloride (1.2 equiv) is added dropwise to a stirred solution of 2,5-dimethylaniline (1.0 equiv) in dry dichloromethane at 0°C. The reaction is quenched with ice-water, and the product is extracted, dried, and purified via vacuum distillation:
$$
\text{2,5-Dimethylaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, 0°C}} \text{N-(2,5-Dimethylphenyl)chloroacetamide} + \text{HCl}
$$
Characterization Data
- Melting Point: 89–91°C (lit. for analogous N-aryl chloroacetamides).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Thioalkylation to Form the Target Compound
Reaction Conditions
The triazole-thiol (1.0 equiv) is deprotonated with NaOH (1.1 equiv) in ethanol, followed by addition of N-(2,5-dimethylphenyl)chloroacetamide (1.05 equiv). The mixture is refluxed for 2 hours:
$$
\text{Triazole-thiolate} + \text{ClCH}_2\text{CONH-Ar} \xrightarrow{\text{EtOH, NaOH}} \text{Target Compound} + \text{NaCl}
$$
Critical Parameters
- Base: NaOH (2.0 mmol per 1.0 g substrate).
- Solvent: Ethanol (15 mL per 2 mmol substrate).
- Yield: 70–74% after recrystallization.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1688 | C=O stretch (amide I) |
| 3280, 3195 | N-H stretch (amide II) |
| 690 | C-S-C asymmetric stretch |
Nuclear Magnetic Resonance (¹H NMR)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.21 | s (6H) | CH₃ (2,5-dimethylphenyl) |
| 3.87 | s (2H) | S-CH₂ |
| 6.92–7.49 | m (9H) | Aromatic protons |
| 7.78 | br s (2H) | NH₂ (triazole) |
The downfield shift of S-CH₂ (δ3.87) confirms thioether formation.
Comparative Analysis of Synthetic Routes
Alternative Methodologies
Q & A
Basic Research Question: What are the optimal synthetic pathways and reaction conditions for preparing 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide?
Methodological Answer:
The synthesis typically involves a multi-step approach, starting with the preparation of the 1,2,4-triazole core. A common method includes refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene-water solvent system (8:2 ratio) for 5–7 hours, followed by quenching with ice and purification via crystallization or ethyl acetate extraction . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol) improve solubility of intermediates.
- Reaction monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) ensures step completion .
- Purification : Recrystallization in ethanol yields high-purity intermediates.
Advanced Research Question: How can computational chemistry accelerate the optimization of synthesis protocols for this compound?
Methodological Answer:
Modern approaches integrate quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms to predict optimal conditions (e.g., temperature, solvent polarity). For example, ICReDD’s methodology combines computational modeling with experimental feedback loops to minimize trial-and-error steps. This approach reduces synthesis time by 30–50% by identifying energetically favorable pathways and solvent interactions .
Basic Research Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and thioether linkage integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns with acetonitrile-water gradients .
Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer:
- Variable Substituent Libraries : Synthesize analogs with modified phenyl (e.g., methoxy, halogen) or acetamide groups (e.g., alkylation) to assess antimicrobial or anti-inflammatory activity .
- In vitro Assays : Compare bioactivity (e.g., MIC for antimicrobial activity, IC50 for anti-exudative effects) against reference drugs like diclofenac .
- Molecular Docking : Use software (e.g., AutoDock) to predict binding affinities with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Basic Research Question: What pharmacological screening models are suitable for preliminary evaluation of this compound?
Methodological Answer:
- Anti-exudative Activity : Use carrageenan-induced rat paw edema models at 10 mg/kg doses, with diclofenac (8 mg/kg) as a positive control .
- Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus and Candida albicans with standardized inoculum sizes (1×10^6 CFU/mL) .
Advanced Research Question: How should researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell lines, incubation times) to isolate variables.
- Meta-Analysis : Pool data from multiple studies to identify trends, e.g., correlation between methoxy substituents and antifungal potency .
- Dose-Response Curves : Compare EC50 values across studies to account for potency variations due to formulation differences .
Basic Research Question: What are the stability considerations for this compound under storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products.
- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the thioether group .
Advanced Research Question: How can researchers leverage heterocyclic chemistry to modify the triazole core for enhanced bioactivity?
Methodological Answer:
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the triazole to enhance electrophilicity and target binding .
- Hybrid Scaffolds : Fuse the triazole with pyrimidine or thiazole rings to exploit synergistic interactions with bacterial DNA gyrase .
Basic Research Question: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure.
- Waste Disposal : Neutralize reaction by-products (e.g., sodium azide residues) with dilute nitric acid before disposal .
Advanced Research Question: How can kinetic and thermodynamic studies improve reaction yield and selectivity?
Methodological Answer:
- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reflux times .
- Solvent Optimization : Calculate Hansen solubility parameters to identify solvents that maximize product solubility while minimizing side reactions (e.g., ethyl acetate vs. toluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
